molecular formula C6H8BrN3 B1524767 1-azetidin-3-yl-4-bromo-1H-pyrazole CAS No. 1201657-79-5

1-azetidin-3-yl-4-bromo-1H-pyrazole

Cat. No.: B1524767
CAS No.: 1201657-79-5
M. Wt: 202.05 g/mol
InChI Key: XCEDZMPWILCKMH-UHFFFAOYSA-N
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Description

“1-azetidin-3-yl-4-bromo-1H-pyrazole” is a chemical compound that contains an azetidine ring and a bromopyrazole group . Azetidine is a three-membered heterocyclic compound, while pyrazole is a five-membered aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H8BrN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H . This indicates the presence of a bromopyrazole group attached to an azetidine ring.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder at room temperature . It has a molecular weight of 238.51 . .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A key area of scientific research involving 1-azetidin-3-yl-4-bromo-1H-pyrazole derivatives focuses on their synthesis and evaluation for antimicrobial activities. These compounds, by virtue of their structural features, have been explored for their potential in fighting bacterial and fungal infections. For instance, research has synthesized and tested various azetidin-2-one compounds containing the pyrazoline moiety for their antimicrobial properties. These studies indicate that the incorporation of azetidinone and pyrazoline derivatives can lead to significant antibacterial and antifungal activities, suggesting their potential utility in developing new antimicrobial agents (Shailesh, Pankaj, & Amr, 2012).

Antitubercular and Antimicrobial Evaluation

Continuing the exploration of antimicrobial applications, another research direction involves assessing the efficacy of pyrazole derivatives against specific pathogens like Mycobacterium tuberculosis. Studies have synthesized 3-(4-chlorophenyl)-4-substituted pyrazoles and tested their antitubercular and antimicrobial activities. This research highlights the potential of these compounds to serve as foundational structures for developing treatments against tuberculosis and other microbial infections, demonstrating the wide-ranging applicability of these chemical structures in addressing global health challenges (Pathak, Chovatia, & Parekh, 2012).

Anticancer Potential

Beyond antimicrobial activities, the application of this compound derivatives extends into anticancer research. Compounds synthesized from these derivatives have been evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis in cancer cells. For example, novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have been synthesized and demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer and leukemia. These findings suggest that these compounds could be further developed as small molecule inhibitors for cancer treatment, showcasing the versatility of this compound derivatives in contributing to the advancement of cancer therapeutics (Ananda et al., 2017).

Safety and Hazards

The compound “1-azetidin-3-yl-4-bromo-1H-pyrazole” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-Azetidin-3-yl-4-bromo-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit oxidative phosphorylation and ATP exchange reactions, which are critical processes in cellular energy metabolism . Additionally, it affects calcium uptake, both energy-dependent and independent, indicating its potential impact on cellular signaling pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the L-arabinose forward mutation assay in Salmonella typhimurium, suggesting its role in mutagenicity . Moreover, its impact on oxidative phosphorylation and calcium uptake can lead to alterations in cellular energy balance and signaling mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, thereby modulating their activity. The compound’s ability to inhibit oxidative phosphorylation and ATP exchange reactions highlights its role in disrupting cellular energy production . Additionally, its interaction with calcium uptake mechanisms suggests a potential influence on calcium signaling pathways, which are vital for numerous cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are essential factors to consider. This compound is typically stored at room temperature, indicating its stability under standard conditions

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its impact on oxidative phosphorylation and ATP exchange reactions suggests its involvement in cellular energy metabolism

Properties

IUPAC Name

1-(azetidin-3-yl)-4-bromopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEDZMPWILCKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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